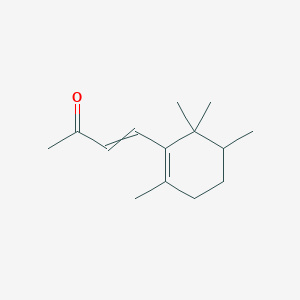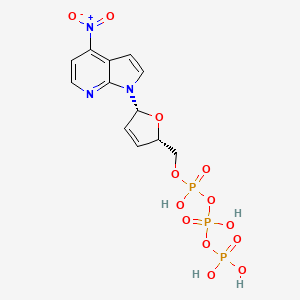
Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- is a complex organic compound It features a triphosphoric acid core with a substituted furan and pyrrolopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- typically involves multi-step organic synthesis. The process may start with the preparation of the furan and pyrrolopyridine intermediates, followed by their coupling with triphosphoric acid under specific conditions. Common reagents used in these reactions include phosphorus oxychloride, organic solvents like dichloromethane, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan and pyrrolopyridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific transformations. For example, reduction of the nitro group yields an amine, while oxidation can introduce hydroxyl or carbonyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.
Industry
In industry, this compound may find applications in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics. It can also be used as a catalyst in various chemical processes.
作用機序
The mechanism of action of Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group and other functional groups in the molecule can form specific interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Similar compounds include other triphosphoric acid esters and derivatives of furan and pyrrolopyridine. Examples include:
- Triphosphoric acid, P-((2,5-dihydro-5-(4-amino-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester
- Triphosphoric acid, P-((2,5-dihydro-5-(4-methyl-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester
Uniqueness
The uniqueness of Triphosphoric acid, P-((2,5-dihydro-5-(4-nitro-1H-pyrrolo(2,3-b)pyridin-1-yl)-2-furanyl)methyl) ester, (2S-cis)- lies in its specific substitution pattern and the presence of the nitro group. This gives it distinct chemical and biological properties compared to other similar compounds, making it a valuable molecule for research and application.
特性
CAS番号 |
132062-51-2 |
|---|---|
分子式 |
C12H14N3O13P3 |
分子量 |
501.17 g/mol |
IUPAC名 |
[hydroxy-[[(2S,5R)-5-(4-nitropyrrolo[2,3-b]pyridin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H14N3O13P3/c16-15(17)10-3-5-13-12-9(10)4-6-14(12)11-2-1-8(26-11)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-6,8,11H,7H2,(H,21,22)(H,23,24)(H2,18,19,20)/t8-,11+/m0/s1 |
InChIキー |
ZAHIUJPYUHFDBC-GZMMTYOYSA-N |
異性体SMILES |
C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
正規SMILES |
C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC3=C(C=CN=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


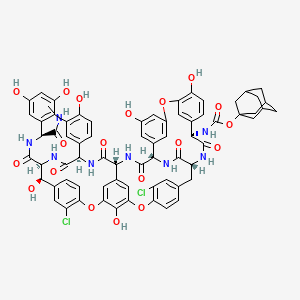
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)

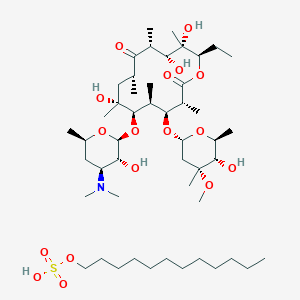
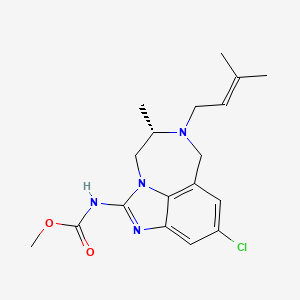

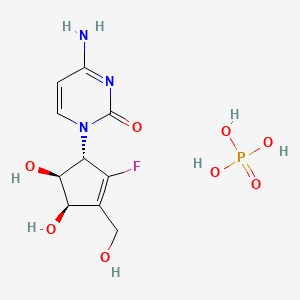
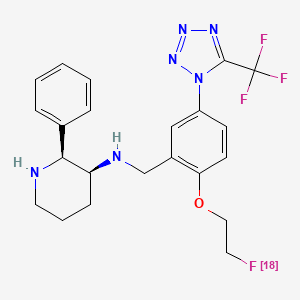
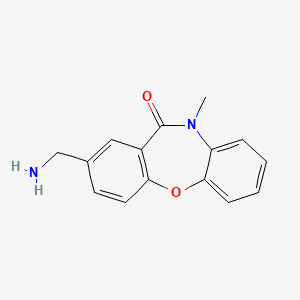
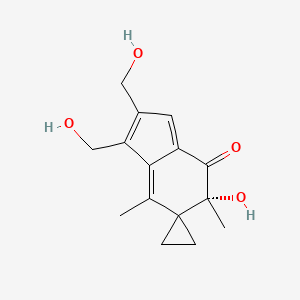
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)


